5,6-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
5,6-Dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative designed as a potent inhibitor of mycobacterial ATP synthase, targeting Mycobacterium tuberculosis (M.tb). This compound features a 3-phenyl group, 5,6-dimethyl substituents on the pyrimidine core, and a 7-amine linked to a pyridin-2-ylmethyl moiety. Its structural framework is part of a broader class of pyrazolopyrimidines optimized for anti-tubercular activity . Key attributes include:
- Structural motifs: The 5,6-dimethyl groups enhance metabolic stability, while the pyridin-2-ylmethylamine side chain improves target engagement .
- Pharmacokinetics: Demonstrates low hERG liability (IC₅₀ > 30 µM) and good liver microsomal stability (t₁/₂ > 60 min in mouse/human models), suggesting favorable drug-like properties .
Properties
IUPAC Name |
5,6-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-14-15(2)24-20-18(16-8-4-3-5-9-16)13-23-25(20)19(14)22-12-17-10-6-7-11-21-17/h3-11,13,22H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCOLJKOMWJADE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5,6-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Construction of the pyrimidine ring: The pyrazole intermediate is then reacted with suitable amidine or guanidine derivatives to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of substituents:
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
5,6-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine core .
Scientific Research Applications
Biological Activities
The compound exhibits several promising biological activities:
- Antimycobacterial Activity : Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines, including this compound, can inhibit the growth of Mycobacterium tuberculosis (M.tb). The mechanism involves targeting mycobacterial ATP synthase, crucial for the bacteria's energy metabolism. Inhibiting this enzyme can lead to cell death, making it a candidate for developing new antibiotics against drug-resistant strains of tuberculosis .
- Anticancer Properties : Studies have indicated that 5,6-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine can inhibit the proliferation of various cancer cell lines. Structure-activity relationship (SAR) analyses suggest that specific modifications to the compound's structure can enhance its anticancer potency .
Structure-Activity Relationship (SAR)
The effectiveness of this compound is closely linked to its structural features. Variations in substituents can significantly influence its biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-fluorophenyl)-5-methyl-N-(2-pyridinemethyl)pyrazolo[1,5-a]pyrimidin-7-amine | Fluorophenyl substituent | Anticancer |
| 3-(4-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-methyl)pyrazolo[1,5-a]pyrimidin-7-amine | Methoxy group | Antitubercular |
| 3-(4-chlorophenyl)-N-(2-pyrazinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines | Chlorophenyl substituent | Antiviral |
These variations demonstrate how different functional groups can enhance or alter the pharmacological profile of pyrazolo[1,5-a]pyrimidine derivatives .
Antiviral Applications
Some studies suggest that pyrazolo[1,5-a]pyrimidine derivatives may possess antiviral properties. Specifically, modifications in the molecular structure could lead to enhanced activity against viral infections. The potential for these compounds to serve as antiviral agents is an area of active research .
Neurological Applications
Recent investigations have explored the psychopharmacological effects of pyrazolo[1,5-a]pyrimidines. These compounds have shown promise in modulating neurotransmitter systems and could be developed for treating neurological disorders .
Synthesis and Derivatization
The synthesis of this compound involves multiple steps that allow for the introduction of various substituents. This synthetic versatility enables researchers to create a library of derivatives tailored for specific biological activities .
Case Study 1: Antitubercular Activity
A study published in the National Institutes of Health's PMC database synthesized around 70 novel compounds based on the pyrazolo[1,5-a]pyrimidine scaffold. The findings indicated that certain substitutions significantly enhanced antitubercular activity against M.tb strains .
Case Study 2: Cancer Cell Line Inhibition
Another research effort evaluated the compound's effects on various cancer cell lines. The results demonstrated that specific structural modifications led to increased cytotoxicity and inhibition of cell proliferation in cancer models .
Mechanism of Action
The mechanism of action of 5,6-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate binding. This inhibition disrupts the cell cycle and induces apoptosis in cancer cells. Additionally, the compound may interact with other cellular targets, such as receptors and ion channels, to exert its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrimidines exhibit structure–activity relationships (SAR) sensitive to substituents at positions 3, 5, 6, and 5. Below is a detailed comparison of the target compound with key analogues:
Table 1: Structural and Activity Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations:
Role of 3-Phenyl Substitution :
- The 3-phenyl group is critical for binding to ATP synthase. Fluorination at the 4-position (e.g., compound 3) improves potency (MIC₉₀ = 0.10 µM) by enhancing electron-withdrawing effects and hydrophobic interactions .
- 2-Fluorophenyl substitution (15a) reduces activity (MIC₉₀ = 0.25 µM), likely due to steric clashes .
Impact of 5,6-Dimethyl Groups :
- The 5,6-dimethyl configuration in the target compound increases metabolic stability (t₁/₂ > 60 min) compared to analogues with allyl (1, t₁/₂ = 30 min) or methoxy (34, t₁/₂ = 55 min) groups .
- Bulky 5-aryl substituents (e.g., 35) reduce potency, suggesting steric hindrance at the ATP-binding pocket .
Pyridin-2-ylmethylamine Side Chain :
- Derivatives with modified pyridyl groups (e.g., 6-methyl or 6-methoxy substitutions) show variable hERG liabilities. For example, compound 48 (6-methoxy) retains potency (MIC₉₀ = 0.12 µM) but has higher hERG risk (IC₅₀ = 20 µM) .
Research Findings and Clinical Relevance
- Lead Optimization : The target compound emerged as a lead candidate due to its balanced profile (MIC₉₀ = 0.15 µM, hERG IC₅₀ > 30 µM). It outperforms earlier analogues like 1 (MIC₉₀ = 0.50 µM) and 15a (MIC₉₀ = 0.25 µM) .
- Mechanistic Insights : Pyrazolopyrimidines inhibit M.tb growth by binding to the ε-subunit of ATP synthase, disrupting proton translocation. The 3-(4-FPh) and pyridin-2-ylmethylamine groups are critical for ε-subunit engagement .
- Toxicity Profile : The 5,6-dimethyl groups mitigate off-target effects, as seen in the low cytotoxicity (CC₅₀ > 100 µM in HEK293 cells) of the target compound .
Biological Activity
5,6-Dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities, particularly as potential therapeutic agents against various diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential applications in medicinal chemistry.
Chemical Structure
The compound features a unique structure characterized by:
- Pyrazolo Ring : A five-membered ring containing two nitrogen atoms.
- Pyrimidine Core : A six-membered ring with two nitrogen atoms.
- Substituents : Two methyl groups at positions 5 and 6, a phenyl group at position 3, and a pyridin-2-ylmethyl group at position 7.
Research indicates that this compound acts primarily as an inhibitor of mycobacterial ATP synthase , which is crucial for the energy metabolism of Mycobacterium tuberculosis (M.tb). By inhibiting this enzyme, the compound disrupts ATP production, leading to bacterial cell death. This mechanism is particularly promising in the context of rising drug-resistant strains of tuberculosis .
Structure-Activity Relationships (SAR)
SAR studies have revealed several key insights into how modifications to the chemical structure influence biological activity:
| Substituent Position | Modification | Biological Activity |
|---|---|---|
| 3 | Phenyl Group Variations | Enhanced potency against M.tb |
| 5 & 6 | Alkyl or Aryl Substituents | Retained good anti-mycobacterial activity |
| 7 | Pyridinylmethyl Group | Critical for binding affinity to ATP synthase |
The presence of specific substituents significantly impacts both the potency and selectivity of the compound against various biological targets .
Biological Activity Data
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on M.tb growth. The minimum inhibitory concentration (MIC) values range from 0.2 to 1.5 µg/mL , indicating potent anti-mycobacterial activity. Additionally, toxicity assays performed on Vero cells suggest that the compound has acceptable safety margins with IC50 values around 11 to 12 µg/mL , which is favorable compared to existing treatments like bedaquiline .
Case Studies
Recent studies have explored the efficacy of this compound in animal models:
- Acute Mouse Model of Tuberculosis : The compound showed promising results in reducing bacterial load in infected mice, demonstrating its potential for further development as an anti-tuberculosis agent .
- Comparative Studies with Other Pyrazolo Compounds : When compared to structurally similar compounds, this specific derivative exhibited superior binding affinity and biological activity against M.tb due to its unique substituent arrangement .
Q & A
Q. Optimization strategies :
- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency for aryl substitutions .
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility and reaction rates for N-alkylation .
- Temperature control : Maintaining reflux conditions (80–100°C) ensures complete cyclization while minimizing side reactions .
Q. Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core formation | Ethanol, reflux, 12 h | 65–75 | |
| N-alkylation | 2-(Aminomethyl)pyridine, EDCI/HOBt, DMF, 60°C | 70–85 |
Basic: What analytical techniques validate the structural integrity of this compound?
Answer:
Critical characterization methods include:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 386.18) .
- Infrared Spectroscopy (IR) : Absorbances at 1680–1700 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) validate functional groups .
Advanced: How do substituents (e.g., methyl, phenyl) influence its biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- 5,6-Dimethyl groups : Enhance lipophilicity, improving blood-brain barrier penetration for neuropharmacological applications .
- 3-Phenyl group : Stabilizes π-π stacking interactions with enzyme active sites (e.g., cyclin-dependent kinases) .
- Pyridinylmethylamine side chain : Increases solubility and hydrogen-bonding capacity, critical for kinase inhibition .
Q. Table 2: Substituent Effects on Enzyme Inhibition (IC₅₀)
| Substituent | CDK9 Inhibition (IC₅₀, nM) | Reference |
|---|---|---|
| 5,6-Dimethyl | 12.4 ± 1.2 | |
| 5-H, 6-H | 48.7 ± 3.5 | |
| 3-Phenyl | 15.8 ± 2.1 |
Advanced: How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
Answer:
Contradictions often arise from assay variability. Mitigation strategies include:
Standardized assays : Use uniform protocols (e.g., ATP concentration, incubation time) for kinase inhibition studies .
Control compounds : Validate assays with known inhibitors (e.g., staurosporine for CDKs) .
Structural analogs : Compare activity across derivatives to isolate substituent-specific effects (e.g., trifluoromethyl vs. methyl groups) .
Example : Inconsistent IC₅₀ values for CDK9 inhibition may stem from variations in enzyme purity or assay temperature. Repeating assays at 25°C vs. 37°C can clarify temperature-dependent activity .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., DMF vapors) .
- Waste disposal : Segregate organic waste and neutralize acidic/basic residues before disposal .
Advanced: How can computational methods aid in optimizing its pharmacokinetic properties?
Answer:
- Molecular docking : Predict binding modes to target enzymes (e.g., CDK9) using software like AutoDock Vina. The pyridinylmethylamine group shows strong hydrogen bonding with Asp104 .
- ADMET prediction : Tools like SwissADME estimate logP (2.8) and bioavailability (75%), guiding lead optimization .
Q. Table 3: Predicted vs. Experimental logP Values
| Method | logP (Predicted) | logP (Experimental) |
|---|---|---|
| SwissADME | 2.8 | 2.6 ± 0.3 |
| XLogP3 | 3.1 | 2.9 ± 0.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
